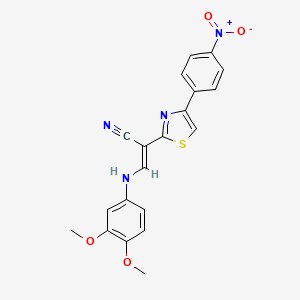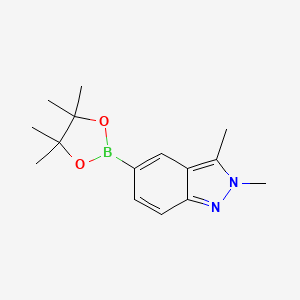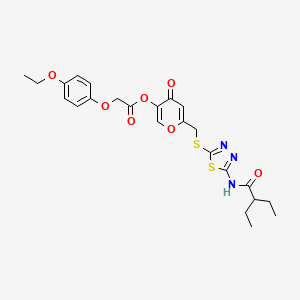![molecular formula C24H25ClN2O3S B2722081 6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline CAS No. 1111015-53-2](/img/structure/B2722081.png)
6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline is a useful research compound. Its molecular formula is C24H25ClN2O3S and its molecular weight is 456.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Spectroscopic Analysis
Quinoline derivatives have been extensively studied for their structural and spectroscopic properties. For instance, Tominaga et al. (1991) investigated the reaction of enaminones with carbon disulfide, leading to the synthesis of heterocycles and quinoline derivatives, showcasing their potential in creating novel chemical structures Tominaga et al., 1991.
Photovoltaic Applications
Quinoline derivatives have also found applications in the photovoltaic sector. Zeyada et al. (2016) studied the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their potential use in organic–inorganic photodiode fabrication, suggesting the versatility of quinoline compounds in enhancing electronic and photonic properties Zeyada, El-Nahass, & El-Shabaan, 2016.
Organic Synthesis
Quinoline derivatives are pivotal in organic synthesis, serving as key intermediates in the formation of complex molecules. Kale et al. (2016) achieved the synthesis of quinoline fused imidazo[4,5-c]quinolines through iodine–dimethyl sulfoxide promoted oxidative cross coupling and intramolecular cyclization, demonstrating the compound's role in constructing elaborate molecular architectures Kale et al., 2016.
Catalysis
Quinoline and its derivatives have been utilized as catalysts or substrates in various chemical reactions. For example, Yuan et al. (2017) developed a palladium-catalyzed annulation of ortho-vinylanilines with dimethyl sulfoxide to synthesize 4-aryl quinolines, showcasing the catalytic potential of quinoline structures in facilitating organic transformations Yuan et al., 2017.
Green Chemistry
The emphasis on green chemistry has led to the development of novel synthetic routes involving quinoline derivatives. Xie et al. (2017) reported a green, efficient method for synthesizing N-heterocycle-fused quinoxalines using dimethyl sulfoxide, highlighting the environmental benefits of using quinoline derivatives in chemical synthesis Xie et al., 2017.
Propiedades
IUPAC Name |
[6-chloro-4-(2,4-dimethylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-15-8-10-27(11-9-15)24(28)20-14-26-21-6-5-18(25)13-19(21)23(20)31(29,30)22-7-4-16(2)12-17(22)3/h4-7,12-15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDCAHCHKYXMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=C(C=C(C=C4)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2721998.png)
![(E)-2-(benzylsulfonyl)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2721999.png)
![3-[2-(But-2-ynoylamino)ethyl]-N,N-dimethylbenzamide](/img/structure/B2722000.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyloxy)acetamide](/img/structure/B2722009.png)

![2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide](/img/structure/B2722011.png)




![ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2722018.png)
![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2722019.png)
